2,5-Dichloro-3-methylpyrazine
Overview
Description
2,5-Dichloro-3-methylpyrazine is an organic compound with the molecular formula C5H4Cl2N2 It is a derivative of pyrazine, characterized by the presence of two chlorine atoms at positions 2 and 5, and a methyl group at position 3 on the pyrazine ring
Mechanism of Action
Target of Action
It is known that pyrrolopyrazine derivatives, a group to which this compound belongs, have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
A receptor is a cellular component that the drugs bind to and produce cellular action .
Biochemical Pathways
Pyrrolopyrazine derivatives have shown to affect various biological activities, suggesting that multiple pathways could be involved .
Result of Action
Based on the biological activities of pyrrolopyrazine derivatives, it can be inferred that the compound may have antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects .
Action Environment
It is known that the compound should be stored in a sealed, dry environment at 2-8°c .
Biochemical Analysis
Biochemical Properties
The current literature does not provide specific information about the enzymes, proteins, and other biomolecules it interacts with .
Cellular Effects
There is no available information on how it influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
There is no available information on how it exerts its effects at the molecular level .
Temporal Effects in Laboratory Settings
There is no available information on the changes in the effects of 2,5-Dichloro-3-methylpyrazine over time in laboratory settings, including any information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been reported in the current literature .
Metabolic Pathways
There is no available information on any enzymes or cofactors that it interacts with, or any effects on metabolic flux or metabolite levels .
Transport and Distribution
There is no available information on how this compound is transported and distributed within cells and tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Dichloro-3-methylpyrazine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the synthesis can be achieved by reacting 2,5-dichloropyrazine with methylating agents under controlled conditions. The reaction typically requires a solvent such as acetonitrile and a catalyst like potassium carbonate, with the reaction being carried out at elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and cost-effective methods. One such method includes the catalytic chlorination of 3-methylpyrazine. This process involves the use of chlorine gas in the presence of a suitable catalyst, such as iron(III) chloride, to achieve the desired chlorination at the 2 and 5 positions of the pyrazine ring.
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-3-methylpyrazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles. For example, reacting with amines can lead to the formation of 2,5-diamino-3-methylpyrazine.
Oxidation Reactions: The methyl group can be oxidized to form 2,5-dichloropyrazine-3-carboxylic acid under strong oxidizing conditions.
Reduction Reactions: The compound can be reduced to form this compound derivatives with different functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base like sodium hydroxide.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution: 2,5-diamino-3-methylpyrazine
Oxidation: 2,5-dichloropyrazine-3-carboxylic acid
Reduction: Various this compound derivatives
Scientific Research Applications
2,5-Dichloro-3-methylpyrazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in heterocyclic chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly for its ability to interact with biological targets.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
2,5-Dichloropyrazine: Lacks the methyl group at position 3, making it less hydrophobic and potentially less reactive in certain biological systems.
3-Methylpyrazine: Lacks the chlorine atoms, which significantly alters its chemical reactivity and biological activity.
2,3-Dichloropyrazine: The position of the chlorine atoms affects its chemical properties and reactivity compared to 2,5-Dichloro-3-methylpyrazine.
Uniqueness
This compound is unique due to the specific positioning of its chlorine atoms and methyl group, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2,5-dichloro-3-methylpyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2/c1-3-5(7)8-2-4(6)9-3/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAZQZUDHCRIFSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN=C1Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40618168 | |
Record name | 2,5-Dichloro-3-methylpyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40618168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107378-41-6 | |
Record name | 2,5-Dichloro-3-methylpyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40618168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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